![molecular formula C27H23N5O5 B2505457 methyl 2-({[4-(4-ethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate CAS No. 1189900-39-7](/img/structure/B2505457.png)

methyl 2-({[4-(4-ethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

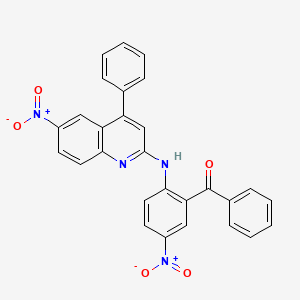

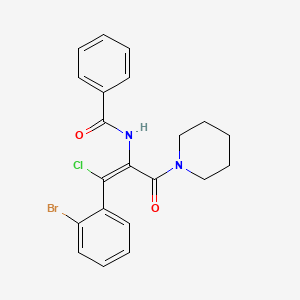

“Methyl 2-({[4-(4-ethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate” is a complex organic compound. It is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These types of compounds have been synthesized as potential antiviral and antimicrobial agents .

Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . Another method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of methyl 2-{2-[4-(4-ethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate, also known as methyl 2-({[4-(4-ethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate.

Antibacterial Agents

Compounds containing the 1,2,4-triazole ring, such as the one , have shown significant antibacterial activity. These compounds are being researched for their potential to combat drug-resistant bacteria, which is a growing global health concern . The unique structure of the triazole ring allows for the development of new antibacterial agents that can target resistant strains effectively.

Antiviral Applications

The triazoloquinoxaline derivatives, including our compound, have demonstrated potential antiviral activity. Research has shown that these compounds can inhibit the replication of viruses such as Herpes simplex virus, making them promising candidates for antiviral drug development .

Anticancer Properties

The compound’s structure, particularly the triazoloquinoxaline core, is being explored for its anticancer properties. Studies have indicated that these derivatives can exhibit cytotoxic activity against various cancer cell lines, including breast cancer . This makes them valuable in the search for new cancer therapies.

Anti-inflammatory Effects

Research into triazole derivatives has also highlighted their potential anti-inflammatory effects. These compounds can inhibit the production of inflammatory mediators, which could be beneficial in treating inflammatory diseases . The specific structure of our compound may enhance these effects, making it a subject of interest in anti-inflammatory drug research.

Antifungal Activity

Triazole compounds are well-known for their antifungal properties. The compound could be effective against a range of fungal pathogens, providing a basis for the development of new antifungal medications . This is particularly important given the rise of antifungal resistance.

Neuroprotective Agents

There is ongoing research into the neuroprotective effects of triazole derivatives. These compounds may protect neuronal cells from damage caused by oxidative stress and other neurotoxic factors . This application is particularly relevant for diseases such as Alzheimer’s and Parkinson’s.

Antiproliferative Activity

The compound’s ability to inhibit cell proliferation is another area of interest. This property is crucial for developing treatments for diseases characterized by uncontrolled cell growth, such as cancer . The specific molecular interactions facilitated by the triazoloquinoxaline structure are key to this activity.

Antimalarial Research

Triazole derivatives have also been investigated for their antimalarial properties. The compound’s unique structure may allow it to interfere with the life cycle of the malaria parasite, offering a new avenue for antimalarial drug development .

properties

IUPAC Name |

methyl 2-[[2-[4-(4-ethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N5O5/c1-3-17-12-14-18(15-13-17)37-25-24-30-31(27(35)32(24)22-11-7-6-10-21(22)29-25)16-23(33)28-20-9-5-4-8-19(20)26(34)36-2/h4-15H,3,16H2,1-2H3,(H,28,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POVOPMLWRSBDCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=CC=C5C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-{2-[4-(4-ethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-phenylacetamide](/img/structure/B2505378.png)

![2-chloro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide](/img/structure/B2505381.png)

![6-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2505382.png)

![2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2505383.png)

![N-(2,5-dimethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2505390.png)

![N-benzyl-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2505393.png)

![2-(4-chlorophenyl)-5-(2-methoxyethyl)-3-(pyridin-4-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2505397.png)